4-(3-aminocyclohexyl)butanoic acid hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminocyclohexyl)butanoic acid hydrochloride is a chemical compound that consists of a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-aminocyclohexyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the starting material.
Amination: Cyclohexanone undergoes amination to introduce the amino group, resulting in 3-aminocyclohexanone.
Reduction: The ketone group in 3-aminocyclohexanone is reduced to an alcohol, forming 3-aminocyclohexanol.
Carboxylation: The alcohol group is then converted to a carboxylic acid, yielding 4-(3-aminocyclohexyl)butanoic acid.
Hydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(3-aminocyclohexyl)butanoic acid hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Aminocyclohexyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohols derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Aminocyclohexyl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3-aminocyclohexyl)butanoic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-(4-Aminocyclohexyl)butanoic acid hydrochloride: A structural isomer with the amino group at a different position on the cyclohexyl ring.
3-Aminocyclohexanecarboxylic acid: A related compound without the butanoic acid chain.
Uniqueness: 4-(3-Aminocyclohexyl)butanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which can lead to different chemical and biological properties compared to its isomers and related compounds.
Properties
CAS No. |
2680531-13-7 |
---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.